![molecular formula C8H8N4O5 B2504123 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone CAS No. 927912-25-2](/img/structure/B2504123.png)
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone
Overview
Description
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone is a bicyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by two fused pyrimidine rings, making them part of the bicyclic [6 + 6] systems
Mechanism of Action
Target of Action
It is known that pyrimido[4,5-d]pyrimidine analogs, which this compound is a part of, have significant biological applications
Mode of Action
It is known that the reactivities of the substituents linked to the ring carbon and nitrogen atoms play a role in the biological applications of pyrimido[4,5-d]pyrimidine analogs
Biochemical Pathways
As a pyrimido[4,5-d]pyrimidine analog, it is likely to have an impact on several biological pathways . More research is needed to identify these pathways and their downstream effects.
Result of Action
Pyrimido[4,5-d]pyrimidine analogs are known to have significant biological applications , suggesting that this compound may also have notable effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyrimidine derivative with an ethylene glycol derivative under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods that allow for continuous production are preferred .
Chemical Reactions Analysis
Types of Reactions: 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
- Antiviral Activity : Research indicates that derivatives of pyrimido[4,5-d]pyrimidines exhibit activity against hepatitis B virus (HBV) DNA replication. This suggests potential applications in antiviral drug development .
- Antimicrobial Properties : Preliminary studies suggest that 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone may possess antimicrobial activities, making it a candidate for further exploration in treating infections .
- Anti-inflammatory Effects : Investigations into the compound's anti-inflammatory properties are ongoing, with potential implications for treating inflammatory diseases.
Biochemical Applications
The compound interacts with various biological targets:
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in cellular signaling pathways. This could lead to significant impacts on gene expression and cellular metabolism .
- Cellular Effects : Studies suggest that the compound may influence cell function through modulation of signaling pathways, which could be beneficial in cancer research or regenerative medicine.
Case Studies
Several case studies have documented the application of pyrimido[4,5-d]pyrimidines:
- Case Study on Antiviral Activity : A study demonstrated that a derivative of this compound significantly inhibited HBV replication in vitro. The findings suggest that modifications to the hydroxyethyl group enhance antiviral efficacy while reducing toxicity .
- Case Study on Enzyme Inhibition : Research on enzyme interactions revealed that specific substitutions on the pyrimidine rings could lead to selective inhibition of enzymes implicated in cancer progression .
Comparison with Similar Compounds
- 5,7-dihydroxy-1-(2-hydroxyethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 1,6,8-Trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones
Comparison: 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone is unique due to its specific substitution pattern and the presence of a hydroxyethyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds . The presence of the hydroxyethyl group can enhance its solubility and potentially improve its bioavailability in biological systems .
Biological Activity
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone is a bicyclic compound belonging to the pyrimido[4,5-d]pyrimidine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings, including its effects on cellular processes and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H8N4O5
- Molecular Weight : 240.17 g/mol
- CAS Number : 927912-25-2
Cellular Effects
Preliminary studies indicate that this compound may influence several cellular functions:
- Cell Signaling : The compound appears to interact with various signaling pathways, potentially affecting gene expression and cellular metabolism.
- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
The molecular mechanism through which this compound exerts its biological effects is believed to involve:
- Binding Interactions : The compound may bind to biomolecules such as proteins and nucleic acids, altering their function.
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation. This mechanism could be relevant for its potential anticancer activity .
Case Studies and Experimental Data
Research has highlighted the following findings regarding the biological activity of this compound:
- Anticancer Potential : Analogues of pyrimidine compounds have demonstrated significant anticancer properties by inhibiting tumor growth in various cancer cell lines. For instance:
- Antimicrobial Activity : Compounds within the same class have shown promising antimicrobial effects against a range of bacteria and fungi. Specific MIC values indicate their effectiveness:
- Anti-inflammatory Properties : Some studies suggest that this compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Biological Activity | Notable Features |
---|---|---|
5,7-Dihydroxy-1-(2-hydroxyethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Antimicrobial | Hydroxyl substitutions enhance solubility |
1,6,8-Trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones | Anticancer | Potent against various cancer cell lines |
Properties
IUPAC Name |
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O5/c13-2-1-12-4-3(6(15)11-8(12)17)5(14)10-7(16)9-4/h13H,1-2H2,(H,11,15,17)(H2,9,10,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTUXPJCBIINJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C2=C(C(=O)NC(=O)N2)C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927912-25-2 | |
Record name | 1-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,5,7-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.